1-(4-Amino-2-fluorophenyl)-2-bromopropan-1-one
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Description
1-(4-Amino-2-fluorophenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and fluorine-substituted phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-2-fluoroacetophenone.
Bromination: The acetophenone derivative undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods:
Scale-Up: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products like amides, ethers, or thioethers can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Biological Probes: Utilized in the design of probes for biological imaging and diagnostics.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(4-Amino-2-fluorophenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Amino-2-fluorophenyl)-2-iodopropan-1-one: Contains an iodine atom, offering different reactivity and properties.
Uniqueness:
Reactivity: The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Versatility: The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(4-amino-2-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)7-3-2-6(12)4-8(7)11/h2-5H,12H2,1H3 |
InChI Key |
CTMIRLHIPXRFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)F)Br |
Origin of Product |
United States |
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